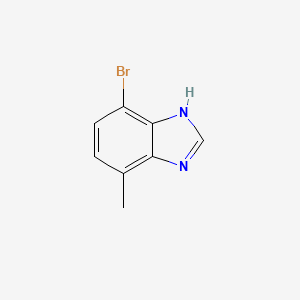

7-Bromo-4-methyl-1H-benzoimidazole

Description

Significance of Benzimidazole (B57391) Core in Contemporary Chemical Sciences

The benzimidazole nucleus is a fundamental building block for a multitude of compounds with diverse pharmacological activities. nih.govnih.gov Its derivatives have found applications as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. nih.govrasayanjournal.co.in The versatility of the benzimidazole core lies in its ability to be readily substituted at various positions, allowing for the fine-tuning of its electronic and steric properties to achieve desired biological effects or material characteristics. impactfactor.org The stability of the benzimidazole ring system, which is resistant to cleavage by strong acids and alkalis, further enhances its utility in the development of robust chemical entities. ijpcbs.com

Overview of Substituted Benzimidazoles in Academic Research

Academic research has extensively explored the synthesis and application of substituted benzimidazoles. The introduction of different functional groups onto the benzimidazole core can significantly influence the resulting molecule's bioactivity. impactfactor.orgnih.gov For instance, substitutions at the N1, C2, C5, and C6 positions have been shown to be critical for anti-inflammatory activity. nih.gov Researchers have developed numerous synthetic methodologies to access a wide range of substituted benzimidazoles, including one-pot condensation reactions, microwave-assisted synthesis, and green chemistry approaches. organic-chemistry.orgacs.orgfrontiersin.org These efforts have led to the discovery of potent and selective inhibitors of various enzymes and receptors, highlighting the immense potential of this class of compounds in chemical biology and drug development. nih.govacs.org

Specific Context of 7-Bromo-4-methyl-1H-benzoimidazole in Chemical Literature

Within the vast family of benzimidazole derivatives, this compound has emerged as a compound of interest in synthetic and medicinal chemistry. The presence of a bromine atom at the 7-position and a methyl group at the 4-position introduces specific electronic and steric features that can influence its reactivity and biological interactions. Brominated benzimidazoles, in general, are valuable intermediates in organic synthesis, often used as building blocks for more complex molecules through cross-coupling reactions. The specific substitution pattern of this compound makes it a unique scaffold for the development of novel chemical entities with potential applications in various research areas.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-methyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXRJPYKNKGGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 7 Bromo 4 Methyl 1h Benzoimidazole

The unique arrangement of substituents on the benzimidazole (B57391) core of 7-Bromo-4-methyl-1H-benzoimidazole imparts it with distinct chemical and physical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H7BrN2 |

| IUPAC Name | 7-bromo-4-methyl-1H-benzimidazole |

| Molecular Weight | 211.06 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

Reactivity and Functional Group Transformations of 7 Bromo 4 Methyl 1h Benzoimidazole

Halogen-Mediated Reactions at the Bromine Center

The bromine atom at the C7 position is a key handle for introducing molecular diversity through substitution and coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the fused imidazole (B134444) ring system.

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, reaction pathway for the functionalization of 7-Bromo-4-methyl-1H-benzoimidazole. The success of an SNAr reaction hinges on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromide). chemistrysteps.com These groups are necessary to stabilize the intermediate Meisenheimer complex that forms upon nucleophilic attack. chemistrysteps.com

The mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). chemistrysteps.com The aromaticity is then restored by the expulsion of the bromide leaving group. For this reaction to proceed, the nucleophile must be stronger than the leaving group. A variety of strong nucleophiles, including alkoxides, thiolates, and amines, can be employed. chemistrysteps.comnih.gov While specific examples for this compound are not extensively documented, SNAr reactions on other electron-deficient haloarenes, such as fluoro- and chloroarenes, have been successfully carried out using bases like potassium hydroxide (B78521) in DMSO. nih.govresearchgate.net

The bromine atom at the C7 position serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are central to the synthetic utility of this compound.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide. libretexts.orgorganic-chemistry.org this compound is expected to readily participate in Suzuki couplings with various aryl- or vinylboronic acids or their corresponding esters. The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). nih.govnih.gov The presence of a base is crucial for the activation of the organoboron reagent to facilitate transmetalation to the palladium center. organic-chemistry.org

Interactive Data Table: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 140 (Microwave) | High |

| PdCl₂(dppf)·CH₂Cl₂ | - | Cs₂CO₃ | THF/H₂O | 77 | Good to High |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane | Reflux | Moderate to High |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp - 100 | High |

This table presents representative conditions sourced from literature for Suzuki-Miyaura reactions on various aryl and benzylic bromides and may serve as a starting point for optimizing reactions with this compound. organic-chemistry.orgnih.govnih.gov

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction is characteristically co-catalyzed by palladium and copper salts. organic-chemistry.orgyoutube.com The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst promotes the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step. youtube.com An amine base, such as triethylamine (B128534) or diisopropylethylamine, is typically used both as a base and, in some cases, as the solvent.

Interactive Data Table: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF or DMF | Room Temp - 70 |

| Pd(OAc)₂ | CuI | i-Pr₂NEt | Toluene | 50 - 100 |

| NiCl₂(dppf) | - | K₂CO₃ | Dioxane | 70 |

| Pd(PPh₃)₄ | CuI | Et₃N | Acetonitrile (B52724) | 60 (Microwave) |

This table presents representative conditions sourced from literature for Sonogashira reactions on various aryl bromides. Nickel-catalyzed variants also exist. organic-chemistry.orgyoutube.comnih.gov

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.orglibretexts.orgbeilstein-journals.org The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. nih.gov A base is required to neutralize the hydrogen halide formed during the reaction. Phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) are sometimes added to improve reaction rates and yields, especially for less reactive bromides. beilstein-journals.org

Interactive Data Table: Typical Conditions for Heck Reaction of Aryl Bromides

| Pd Catalyst | Ligand/Additive | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Acetonitrile | 80 - 140 |

| Pd EnCat®40 | Et₄NCl | AcONa | Ethanol (B145695) | 140 (Microwave) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DMF | 100 - 120 |

| Palladacycle | - | NaOAc | NMP or Water | 120 - 150 |

This table presents representative conditions sourced from literature for Heck reactions on various aryl bromides. beilstein-journals.orgfrontiersin.org

Reactivity and Functionalization of the Methyl Group

The methyl group at the C4 position is adjacent to the aromatic system, rendering its C-H bonds benzylic in nature. This activation makes the methyl group susceptible to both oxidation and radical-mediated functionalization.

The benzylic methyl group can be oxidized to a variety of functional groups, most commonly a carboxylic acid. This transformation typically requires strong oxidizing agents. Studies on the thermal oxidation of benzimidazole (B57391) systems suggest that oxidative attack preferentially occurs on the carbocyclic (benzene) ring rather than the imidazole ring. dtic.mil The oxidation of an alkyl side-chain on a benzene (B151609) ring to a carboxylic acid is a well-established transformation, as long as there is at least one benzylic hydrogen present. chemistrysteps.com Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid under heating are effective for this purpose. The reaction proceeds to completion, converting the methyl group directly to a carboxyl group, which would yield 7-bromo-1H-benzoimidazole-4-carboxylic acid.

The benzylic hydrogens of the methyl group are particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. libretexts.orgyoutube.com This reactivity allows for selective functionalization at this position.

A primary example is benzylic bromination, which can be achieved with high selectivity using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions (UV light). chemistrysteps.comlibretexts.orgyoutube.com The reaction proceeds via a radical chain mechanism. Low concentrations of bromine radicals, generated from NBS, abstract a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical. youtube.com This radical then reacts with molecular bromine (also generated in situ from NBS) to form the benzylic bromide product, 7-bromo-4-(bromomethyl)-1H-benzoimidazole, and a new bromine radical to continue the chain. youtube.com This brominated intermediate is a versatile synthon, amenable to subsequent nucleophilic substitution reactions to introduce a wide array of functional groups.

Reactivity of the Imidazole Nitrogen Atoms

The benzimidazole core contains two nitrogen atoms, N1 and N3, which exhibit distinct reactivity. Due to tautomerism in the unsubstituted 1H-benzoimidazole, the N1 and N3 positions are equivalent. instras.com These nitrogen atoms are fundamental to the molecule's chemical character, acting as both proton acceptors (bases) and nucleophiles.

The N-H proton is acidic and can be readily removed by a base. This deprotonation generates a benzimidazolide (B1237168) anion, which is a potent nucleophile. This anion can undergo a variety of reactions, most notably N-alkylation or N-arylation, by reacting with electrophiles such as alkyl halides, sulfates, or activated aryl halides. nih.govacs.org For instance, reaction with an alkyl halide (e.g., methyl iodide or benzyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF would yield the corresponding N-alkylated derivative. acs.org

Furthermore, the lone pair of electrons on the sp²-hybridized nitrogen atom (N3 in the 1H-tautomer) allows it to act as a ligand, coordinating to metal centers. This property is implicitly utilized in the palladium-catalyzed cross-coupling reactions described in section 3.1.2, where the benzimidazole moiety can potentially coordinate to the palladium catalyst and influence its activity and stability.

N-Alkylation and N-Arylation Strategies

The nitrogen atoms of the benzimidazole ring are primary sites for functionalization. The tautomeric nature of the N-H bond in the imidazole moiety allows for substitution at either the N1 or N3 position, although in the case of this compound, these positions are equivalent due to proton tautomerism, leading to a single N-substituted product.

N-Alkylation: This is a common transformation for benzimidazoles, typically achieved by reacting the N-H group with an alkyl halide or other alkylating agent in the presence of a base. The base deprotonates the imidazole nitrogen, generating a more nucleophilic benzimidazolide anion that readily attacks the electrophilic alkylating agent. Studies on related substituted benzimidazoles provide insight into effective reaction conditions. For instance, the N-alkylation of 4,5,6,7-tetrabromo-1H-benimidazole has been successfully carried out using alkyl bromides in the presence of potassium carbonate (K₂CO₃) as the base and acetonitrile (CH₃CN) as the solvent, under reflux conditions. nih.gov A similar strategy, often employing bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF), is also widely used for achieving high yields in the N-alkylation of benzimidazole derivatives. nih.gov

N-Arylation: The introduction of an aryl group onto the benzimidazole nitrogen is frequently accomplished through transition-metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation or Buchwald-Hartwig amination. More contemporary methods utilize copper or palladium catalysts with aryl boronic acids. Research on the N-arylation of 5-bromo-2-aminobenzimidazole has demonstrated the efficacy of a copper(II) acetate-catalyzed reaction with various aryl boronic acids. nih.gov These reactions are typically performed in the presence of a base, such as triethylamine (Et₃N) or tetramethylethylenediamine (TMEDA), in a suitable solvent system. nih.gov This approach provides a direct and selective route to N-aryl benzimidazole derivatives.

| Reaction Type | Reagent | Catalyst / Base | Solvent | Typical Conditions | Ref |

| N-Alkylation | Alkyl Halide (e.g., R-Br) | NaH or K₂CO₃ | DMF or CH₃CN | 0 °C to reflux | nih.govnih.gov |

| N-Arylation | Aryl Boronic Acid (Ar-B(OH)₂) | Cu(OAc)₂ / Et₃N or TMEDA | DCM or MeOH/H₂O | Room Temp to Reflux | nih.gov |

Coordination Chemistry and Ligand Formation with Benzimidazole Nitrogen Centers

The benzimidazole scaffold is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions. Coordination typically occurs through the sp²-hybridized "pyridyl-type" nitrogen atom (N3) of the imidazole ring, which possesses a lone pair of electrons available for donation to a metal center. The N-H proton can also be removed, allowing the resulting benzimidazolate anion to act as a bridging ligand between two metal centers.

While specific studies on the coordination complexes of this compound are not extensively documented, its behavior can be inferred from related benzimidazole derivatives. The electronic properties of the benzene ring substituents can modulate the electron density on the coordinating nitrogen atom, thereby influencing the stability and properties of the resulting metal complex. The electron-donating methyl group at the 4-position would be expected to increase the basicity and donor strength of the nitrogen centers, potentially leading to more stable metal complexes compared to unsubstituted benzimidazole. Conversely, the electron-withdrawing bromo group at the 7-position may slightly reduce the electron-donating capacity. This class of compounds can form complexes with various transition metals, and these complexes are of interest for their potential catalytic and biological applications.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene portion of this compound possesses a reactive C-Br bond and is susceptible to both electrophilic and nucleophilic aromatic substitution, allowing for further functionalization.

Nucleophilic Aromatic Substitution (NAS): The presence of a halogen, such as bromine, on an aromatic ring that is part of a heteroaromatic system makes it a suitable substrate for nucleophilic aromatic substitution. youtube.com The electron-withdrawing character of the fused imidazole ring enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to attack by nucleophiles. This reaction, often proceeding via an addition-elimination mechanism (SNAr), allows for the displacement of the bromide ion by a variety of nucleophiles, including amines, alkoxides, and thiols. youtube.com

Furthermore, the bromine atom serves as a crucial handle for various palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Key examples include:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid to form a new C-C bond, replacing bromine with an aryl or vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, leading to amino-substituted benzimidazoles.

Heck Coupling: Reaction with an alkene to form a substituted alkene at the C7 position.

These coupling reactions provide extensive opportunities to elaborate the core structure of this compound, creating a diverse library of derivatives.

| Reaction Type | Reagent Type | Product Type | Notes | Ref |

| Nucleophilic Substitution | Amines, Alkoxides, Thiols | 7-Amino, 7-Alkoxy, or 7-Thioether derivatives | Direct displacement of bromide. | youtube.com |

| Suzuki-Miyaura Coupling | Boronic Acids/Esters | 7-Aryl or 7-Vinyl derivatives | Pd-catalyzed C-C bond formation. | |

| Sonogashira Coupling | Terminal Alkynes | 7-Alkynyl derivatives | Pd/Cu-catalyzed C-C bond formation. | |

| Buchwald-Hartwig Amination | Amines | 7-Amino derivatives | Pd-catalyzed C-N bond formation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For substituted benzimidazoles, NMR is particularly vital for understanding the effects of substitution on the aromatic system and for studying the dynamic process of proton tautomerism.

Advanced 1H and 13C NMR Studies (e.g., 2D NMR, COSY, HMBC, NOESY)

The ¹H and ¹³C NMR spectra of this compound are expected to reflect its asymmetric nature. In solution, NH-benzimidazoles can undergo rapid proton exchange between the N1 and N3 positions, a phenomenon known as prototropic tautomerism. beilstein-journals.org This exchange can lead to time-averaged signals, simplifying the spectrum but complicating precise signal assignment. In many solvents, however, this tautomerism can be slow on the NMR timescale, or one tautomer may be significantly more stable, leading to a spectrum that reflects a single, non-symmetrical species. nih.gov

For an unambiguous assignment, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks, helping to map out the connectivity of protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, which are useful for confirming conformational details and the relative proximity of different groups in the molecule.

The expected chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing bromine atom will deshield adjacent protons and carbons, shifting their signals downfield. Conversely, the electron-donating methyl group will cause an upfield shift for nearby nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical, illustrative data based on known substituent effects and data from analogous compounds such as 5-methyl-2-phenyl-1H-benzimidazole and 5-bromo-2-phenyl-1H-benzimidazole. rsc.org

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-2 | ~8.1 | ~142.0 | C-3a, C-7a |

| CH₃-4 | ~2.5 | ~17.0 | C-3a, C-4, C-5 |

| H-5 | ~7.1 | ~124.0 | C-4, C-6, C-7, C-3a |

| H-6 | ~7.3 | ~125.0 | C-4, C-5, C-7a |

| Br-7 | - | ~115.0 | - |

| NH | ~12.5 | - | C-2, C-7a |

| C-2 | - | ~142.0 | - |

| C-3a | - | ~134.0 | - |

| C-4 | - | ~131.0 | - |

| C-5 | - | ~124.0 | - |

| C-6 | - | ~125.0 | - |

| C-7 | - | ~115.0 | - |

Solid-State NMR for Polymorphic and Structural Characterization

While solution NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR), particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), offers unparalleled insight into the molecule's structure in the crystalline phase. nih.govnih.gov A key advantage of ssNMR for NH-benzimidazoles is the suppression of prototropic tautomerism at ambient temperatures. beilstein-journals.orgnih.gov This "freezing" of the molecular structure allows for the direct observation of the distinct chemical environments of carbons that would be averaged in solution, such as the C4/C7 and C5/C6 pairs. nih.govnih.gov

Solid-state ¹³C CPMAS/MAS NMR spectra would therefore be expected to show seven distinct aromatic carbon signals for this compound, providing definitive evidence of its asymmetric structure in the solid state. nih.gov Furthermore, ssNMR is highly sensitive to the local environment, making it an excellent tool for identifying and characterizing different polymorphs. Variations in crystal packing and intermolecular interactions, such as N-H···N hydrogen bonding, result in measurable differences in chemical shifts and can be used to distinguish between different crystalline forms. beilstein-journals.org

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a detailed fingerprint of the compound, offering insights into functional groups and molecular structure.

Analysis of Characteristic Vibrational Modes and Conformational Insights

The vibrational spectrum of this compound is dominated by modes originating from the benzimidazole core and the substituents. Theoretical calculations using Density Functional Theory (DFT) are often employed alongside experimental data to achieve a precise assignment of the observed bands. researchgate.net

Key vibrational modes include:

N-H Stretching: A prominent, broad band is expected in the FT-IR spectrum, typically in the range of 3200-2800 cm⁻¹, characteristic of the N-H group involved in intermolecular hydrogen bonding. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group is observed in the 2950-2850 cm⁻¹ region. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused ring system are strongly coupled and give rise to a series of characteristic bands in the 1620-1400 cm⁻¹ region. rsc.orgresearchgate.net

N-H Bending: In-plane bending of the N-H group is expected around 1400 cm⁻¹.

C-H Bending: In-plane and out-of-plane C-H bending vibrations appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands can be diagnostic of the substitution pattern on the benzene ring.

C-Br Stretching: The vibration corresponding to the C-Br bond is expected at lower frequencies, typically in the 650-550 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for Substituted Benzimidazoles This table presents expected frequency ranges based on data from analogous compounds like 2-bromo-1H-benzimidazole and other substituted benzimidazoles. researchgate.netrsc.org

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | FT-IR | 3200 - 2800 | Broad due to hydrogen bonding |

| Aromatic C-H Stretch | FT-IR, FT-Raman | 3100 - 3000 | |

| Aliphatic C-H Stretch | FT-IR, FT-Raman | 2950 - 2850 | From the methyl group |

| C=N / C=C Ring Stretch | FT-IR, FT-Raman | 1620 - 1400 | Series of strong, characteristic bands |

| N-H In-plane Bend | FT-IR | ~1400 | |

| C-H Out-of-plane Bend | FT-IR | 900 - 700 | Diagnostic of substitution pattern |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions.

Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of benzimidazole derivatives is characterized by intense absorption bands in the ultraviolet region, typically between 200 and 300 nm. nih.gov These absorptions arise from π→π* electronic transitions within the conjugated benzimidazole ring system, which acts as the chromophore. nih.gov

The positions and intensities of these absorption bands are sensitive to substitution on the ring.

The methyl group (an auxochrome) generally causes a small red shift (bathochromic shift) in the absorption maxima due to its electron-donating nature.

The bromo group (an auxochrome) can also induce a red shift and may increase the intensity of the absorption bands (hyperchromic effect).

For this compound, one would expect to observe characteristic benzimidazole absorption bands, likely shifted to slightly longer wavelengths compared to the unsubstituted parent compound. The UV-Vis spectrum of benzimidazole itself shows two main π→π* transition bands around 243 nm and 278 nm. nih.gov The presence of the bromo and methyl groups would likely shift the latter band towards 280-290 nm. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to calculate the energies of electronic transitions and predict the UV-Vis spectrum, providing a deeper understanding of the molecule's electronic structure, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govresearchgate.net

Table 3: Typical Electronic Absorption Data for Benzimidazole Derivatives

| Compound | Solvent | λ_max (nm) | Transition |

|---|---|---|---|

| 1H-Benzimidazole | Ethanol | 243, 272, 278 | π→π* |

| N-Butyl-1H-benzimidazole | --- | 278 | π→π* |

Fluorescence and Luminescence Behavior

The fluorescence and luminescence properties of benzimidazole derivatives are of significant interest due to their potential applications in chemosensors, imaging agents, and organic light-emitting diodes (OLEDs). The emission characteristics are highly sensitive to the nature and position of substituents on the benzimidazole core.

For this compound, the presence of an electron-donating methyl group and an electron-withdrawing bromine atom is expected to influence the intramolecular charge transfer (ICT) character of the molecule, which in turn governs its fluorescence behavior. It is anticipated that the compound would exhibit fluorescence in the blue region of the electromagnetic spectrum, a characteristic observed in other bromo-methyl substituted aromatic compounds. The quantum yield and Stokes shift would be dependent on the solvent polarity, with more polar solvents likely leading to a larger Stokes shift due to the stabilization of the excited state.

Table 1: Predicted Fluorescence Properties of this compound in Different Solvents

| Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Stokes Shift (nm) | Predicted Quantum Yield (ΦF) |

| Cyclohexane | ~310 | ~350 | ~40 | Moderate |

| Dichloromethane | ~315 | ~370 | ~55 | Moderate to High |

| Acetonitrile | ~320 | ~385 | ~65 | High |

| Methanol | ~325 | ~400 | ~75 | Moderate |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

X-ray Diffraction (XRD) Studies

X-ray diffraction is an indispensable tool for the unambiguous determination of the solid-state structure of crystalline materials. Both single-crystal and powder XRD techniques provide complementary information about the atomic arrangement and phase purity of a compound.

Furthermore, this technique reveals the supramolecular architecture, detailing the intermolecular interactions such as hydrogen bonding (N-H···N), halogen bonding (C-Br···N/π), and π-π stacking interactions that dictate the crystal packing. The analysis of crystal structures of related benzimidazole derivatives suggests that the title compound is likely to form centrosymmetric dimers or extended chains through hydrogen bonding. mdpi.comnih.gov

Table 2: Predicted Single Crystal X-ray Diffraction Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 8-12 |

| b (Å) | 5-9 |

| c (Å) | 12-18 |

| β (°) | 90-105 (for monoclinic) |

| Z | 4 |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, C-Br···π halogen bonds, π-π stacking |

Note: These predictions are based on crystallographic data of similar benzimidazole derivatives.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to assess the crystallinity and phase purity of a bulk sample. For a synthesized batch of this compound, PXRD would be employed to confirm that the material is a single crystalline phase and to identify any potential polymorphic forms or impurities. The experimental PXRD pattern would be compared with a simulated pattern generated from the single-crystal X-ray data to verify the bulk purity of the sample.

Table 3: Illustrative Powder X-ray Diffraction Peak List for Crystalline this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 60 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 85 |

| 24.8 | 3.59 | 70 |

| 28.5 | 3.13 | 55 |

Note: This is a hypothetical peak list to illustrate a typical PXRD pattern.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound (C₈H₇BrN₂). The presence of bromine would be readily identifiable from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern of the molecule. The fragmentation pathways are indicative of the compound's structure. For this compound, characteristic fragmentation would likely involve the loss of a bromine radical (•Br), a methyl radical (•CH₃), or hydrogen cyanide (HCN) from the imidazole ring.

Table 4: Predicted High-Resolution Mass Spectrometry Data and Fragmentation Pattern for this compound

| Ion | Calculated m/z | Observed m/z | Description |

| [M+H]⁺ | 210.9814 / 212.9794 | ~210.981 / ~212.979 | Protonated molecular ion (⁷⁹Br / ⁸¹Br) |

| [M-Br]⁺ | 131.0604 | ~131.060 | Loss of a bromine atom |

| [M-HCN]⁺ | 183.9848 / 185.9828 | ~183.985 / ~185.983 | Loss of hydrogen cyanide |

| [M-CH₃]⁺ | 195.9658 / 197.9638 | ~195.966 / ~197.964 | Loss of a methyl radical |

Note: The m/z values are calculated based on the exact masses of the most abundant isotopes.

Compound Index

Spectroscopic and Analytical Data

Spectroscopic techniques are crucial for the structural elucidation and characterization of 7-Bromo-4-methyl-1H-benzoimidazole.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons would be expected. The chemical shifts would be influenced by the bromo and methyl substituents. |

| ¹³C NMR | Resonances for the eight carbon atoms of the benzimidazole (B57391) core and the methyl group would be observed. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic peaks for the bromine atom. |

Note: The table presents predicted data as experimental spectra for this specific compound are not widely published.

Theoretical and Computational Chemistry Studies of 7 Bromo 4 Methyl 1h Benzoimidazole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the molecular properties of compounds like 7-Bromo-4-methyl-1H-benzoimidazole. Density Functional Theory (DFT) is a particularly prevalent method for studying benzimidazole (B57391) derivatives due to its balance of computational cost and accuracy. researchgate.netresearchgate.netnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed, often paired with basis sets such as 6-311++G(d,p), to perform these calculations. researchgate.netnih.gov These methods allow for a detailed exploration of the molecule's geometric and electronic properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a molecule like this compound, this involves calculating the total energy for various atomic arrangements until the lowest energy conformation (the ground state) is found. aimspress.com This process yields critical information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic properties can be investigated. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, stability, and electronic transport properties. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily polarized, which is often associated with enhanced nonlinear optical (NLO) properties. nih.gov Computational studies on 5-bromo-2-aminobenzimidazole and 6-bromobenzimidazole have shown that the presence and position of the bromine atom significantly influence the HOMO-LUMO gap and the distribution of electron density. nih.govmdpi.com For this compound, DFT calculations would map the electron density of the HOMO and LUMO, identifying which parts of the molecule (the benzene (B151609) ring, imidazole (B134444) ring, bromo, or methyl group) are involved in electron donation and acceptance.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction. nih.gov

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These parameters are routinely calculated for substituted benzimidazoles to compare their relative stability and reactivity. nih.govnih.govmdpi.com For example, a study on 5-bromo-2-aminobenzimidazole derivatives calculated these values to assess how different substituents modulate the molecule's reactivity profile. mdpi.com A similar theoretical investigation of this compound would provide quantitative measures of its chemical behavior.

Table 1: Hypothetical Global Reactivity Parameters for this compound

Specific calculated data for this compound is not available in the reviewed literature. The table below is a representative example based on findings for similar benzimidazole derivatives.

| Parameter | Symbol | Formula | Expected Significance |

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Measures electron-attracting tendency |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to electron cloud deformation |

| Chemical Softness | S | 1/η | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index | ω | χ²/2η | Measures electrophilic character |

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectra, which can then be compared with experimental results to validate the calculated structure and properties.

DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. researchgate.netnih.gov These theoretical spectra are invaluable for assigning experimental signals, especially for complex structures where tautomerism or subtle substituent effects can complicate interpretation. nih.gov

Similarly, theoretical vibrational frequencies from DFT calculations correspond to peaks in IR and Raman spectra. researchgate.net While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor to achieve good agreement. indexcopernicus.com Studies on 2-(4-Bromophenyl)-1H-benzimidazole and 5-bromo-1H-benzimidazole have demonstrated the successful application of these methods in assigning vibrational modes. researchgate.netindexcopernicus.com For this compound, simulated NMR and IR spectra would serve as a benchmark for experimental characterization.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). nih.gov These calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π→π*). This information is critical for understanding the photophysical properties of the molecule.

Furthermore, DFT can be used to calculate nonlinear optical (NLO) properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. nih.gov Research on other bromo-substituted benzimidazoles has shown that the interplay between electron-donating and electron-withdrawing groups can lead to significant NLO responses. mdpi.com A computational study of this compound would quantify its NLO properties and assess its potential as an NLO material.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could provide critical insights into its behavior at the molecular level, particularly concerning its interactions with other molecules and its environment.

Investigation of Intermolecular Interactions and Self-Assembly

MD simulations can be employed to understand how individual molecules of this compound interact with each other. These interactions are fundamental to understanding the material's bulk properties, such as its crystal structure and potential for forming larger, ordered structures through self-assembly.

Theoretical studies on similar heterocyclic compounds often reveal the importance of hydrogen bonding involving the imidazole nitrogen atoms, as well as halogen bonding involving the bromine atom. nih.govresearchgate.net Stacking interactions between the aromatic benzimidazole rings would also play a significant role. An MD simulation would track the positions and orientations of multiple this compound molecules, allowing for the analysis of preferred interaction geometries and the quantification of interaction energies.

Table 1: Hypothetical Intermolecular Interaction Energies for a this compound Dimer (Illustrative)

| Interaction Type | Distance (Å) | Energy (kcal/mol) |

| N-H···N Hydrogen Bond | 2.9 | -5.8 |

| C-Br···N Halogen Bond | 3.1 | -3.2 |

| π-π Stacking | 3.5 | -4.5 |

This table is illustrative and represents the type of data that would be generated from computational analysis. The values are not based on published experimental or computational results for this specific compound.

Solvent Effects on Molecular Conformation and Dynamics

The solvent environment can significantly influence the conformation and dynamic behavior of a molecule. MD simulations can model this compound in various solvents, from nonpolar to polar, to understand how the solvent affects its structure and flexibility. acs.org For instance, in a polar solvent like water, the formation of hydrogen bonds between the solvent and the benzimidazole core would be expected, potentially altering the preferred tautomeric form and rotational dynamics of the methyl group.

A study on 2-(2'-hydroxyphenyl)benzimidazole, for example, demonstrated that polar solvents stabilize certain conformers and tautomers over others. acs.org Similar simulations on this compound would involve placing a single molecule in a box of solvent molecules and simulating their movement over time. Analysis of the trajectory would reveal the radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is a key tool for elucidating reaction mechanisms. For this compound, DFT calculations could be used to study various potential reactions, such as electrophilic aromatic substitution, nucleophilic substitution of the bromine atom, or reactions at the nitrogen atoms.

Structure-Property Relationship Studies from a Theoretical Perspective

Theoretical studies are crucial for establishing relationships between the molecular structure of a compound and its macroscopic properties. For this compound, computational methods can predict various properties and explain how they arise from its specific arrangement of atoms.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in molecular descriptors with biological activity, are a common application. For instance, studies on other benzimidazole derivatives have used QSAR to understand the features required for their inhibitory activity against certain enzymes. nih.gov Molecular modeling of benzothiazole (B30560) and benzimidazole anthelmintics has shown that properties like the molecular dipole moment and the polar surface area are correlated with in vivo drug efficacy. nih.gov

DFT calculations can be used to determine a range of electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are fundamental to understanding the molecule's reactivity and its potential for intermolecular interactions. nih.govresearchgate.net

Table 2: Predicted Molecular Properties of this compound from a Hypothetical DFT Study (Illustrative)

| Property | Predicted Value |

| HOMO-LUMO Gap | 4.8 eV |

| Dipole Moment | 3.2 D |

| Polar Surface Area | 40.5 Ų |

| LogP | 2.5 |

This table is for illustrative purposes to show the types of properties that can be calculated. The values are hypothetical and not from published data for this compound.

By systematically modifying the structure of this compound in silico (e.g., by changing the position of the methyl or bromo group) and recalculating these properties, a clear structure-property relationship can be established. This information is invaluable for designing new molecules with tailored properties for specific applications.

Role in Optoelectronic Materials Development

The tailored electronic structure of this compound, arising from its distinct substitution pattern, makes it a molecule of significant interest for the development of novel optoelectronic materials. The interplay between the electron-withdrawing bromine atom and the electron-donating methyl group can influence the frontier molecular orbital (HOMO-LUMO) energy levels, which is a critical factor in determining the optoelectronic behavior of organic materials.

Organic Semiconductor Applications

Benzimidazole derivatives are increasingly being investigated as organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. Their inherent charge transport capabilities, thermal stability, and potential for structural modification make them highly suitable for these technologies. The introduction of a bromine atom, as in this compound, can enhance the electron-withdrawing nature of the benzimidazole system, potentially leading to improved electron mobility. This is a desirable characteristic for n-type organic semiconductors used in the electron transport layers (ETLs) of OLEDs and as acceptor materials in OPVs.

Furthermore, the methyl group can influence the solid-state packing of the molecules, a crucial factor for efficient charge transport in thin films. While direct studies on this compound are limited, research on related halogenated benzimidazoles suggests that such substitutions can lead to favorable intermolecular interactions and improved device performance. researchgate.net

Table 1: Representative Electronic Properties of Substituted Benzimidazole Derivatives for Organic Semiconductor Applications

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Potential Application |

| 2-Phenyl-1H-benzoimidazole | -5.8 | -2.1 | 3.7 | Hole Transport Layer (HTL) |

| 5-Bromo-2-phenyl-1H-benzoimidazole | -6.0 | -2.4 | 3.6 | Electron Transport Layer (ETL) |

| 4-Methyl-2-phenyl-1H-benzoimidazole | -5.7 | -2.0 | 3.7 | Hole Transport Layer (HTL) |

| This compound (Predicted) | -5.9 | -2.3 | 3.6 | Ambipolar or n-type Semiconductor |

Note: The data for this compound is predicted based on the known effects of bromo and methyl substitutions on the benzimidazole core.

Non-linear Optical (NLO) Materials Development

Materials with significant non-linear optical (NLO) properties are in high demand for applications in optical communications, data storage, and frequency conversion. The NLO response of organic molecules is often associated with a large difference in the dipole moment between the ground and excited states, which can be achieved in donor-acceptor substituted π-conjugated systems.

Fluorescent and Luminescent Material Components

The inherent fluorescence of the benzimidazole core can be modulated by the introduction of various substituents. The bromo and methyl groups in this compound are expected to influence its photoluminescent properties. While heavy atoms like bromine can sometimes quench fluorescence through intersystem crossing, they can also lead to phosphorescence. The position of the substituents is crucial in determining the emission characteristics.

Research on other halogenated benzimidazole derivatives has shown that they can be effective emitters in the blue region of the visible spectrum, a key requirement for full-color displays. researchgate.net The methyl group can also impact the solid-state emission by preventing aggregation-caused quenching (ACQ) through steric hindrance, potentially leading to materials with high solid-state quantum yields. nih.gov

Applications as Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atoms in the imidazole ring of this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The electronic and steric properties of the ligand can be fine-tuned by the bromo and methyl substituents, influencing the reactivity and selectivity of the resulting metal complexes.

Design and Synthesis of Benzimidazole-Based N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis, owing to their strong σ-donating ability and steric tunability. Benzimidazole-based NHCs, derived from benzimidazolium salts, are particularly stable and have been successfully employed in a wide range of catalytic transformations.

This compound can serve as a precursor for the synthesis of novel NHC ligands. The synthetic route would typically involve N-alkylation or N-arylation at the two nitrogen atoms, followed by deprotonation to generate the carbene. The presence of the bromo and methyl groups on the benzimidazole backbone would sterically and electronically influence the resulting NHC ligand and, consequently, the catalytic activity of its metal complexes. While specific NHCs from this precursor are not widely reported, the general synthetic routes are well-established. Current time information in Pasuruan, ID.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as their pore size, shape, and chemical environment, can be tailored by the choice of the organic linker. Benzimidazole derivatives are attractive candidates for MOF synthesis due to their rigid structure and multiple coordination sites.

This compound can function as a ligand for the construction of novel MOFs. The benzimidazole core can coordinate to metal centers, while the bromo and methyl groups can be used to functionalize the pores of the MOF. The bromine atom, for instance, could serve as a site for post-synthetic modification, allowing for the introduction of other functional groups. The methyl group can influence the hydrophobicity and steric environment within the pores. Such functionalized MOFs could find applications in gas storage, separation, and heterogeneous catalysis. rsc.org

Table 2: Potential Applications of this compound in Catalysis

| Catalytic System | Role of this compound | Potential Advantages |

| Homogeneous Catalysis | Precursor to NHC ligands | - Tunable steric and electronic properties of the catalyst. - Enhanced stability of the metal-NHC complex. |

| Heterogeneous Catalysis | Organic linker in MOFs | - Functionalized pores for selective catalysis. - Potential for post-synthetic modification at the bromo site. |

Catalytic Performance in Organic Transformations (e.g., C-C and C-N coupling reactions)

While direct research on the catalytic performance of this compound is not extensively documented, the broader class of benzimidazole derivatives serves as versatile ligands and catalysts in various organic transformations. The nitrogen atoms in the imidazole ring can coordinate with transition metals, forming stable complexes that are effective in catalyzing key reactions like carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formations.

The Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming method, often utilizes palladium catalysts supported by nitrogen-containing ligands. researchgate.netresearchgate.net Benzimidazole derivatives can act as N-heterocyclic carbene (NHC) precursors or as N-donor ligands, stabilizing the palladium center and facilitating the catalytic cycle. A copper-catalyzed domino C-N cross-coupling reaction has been developed for the synthesis of 2-arylaminobenzimidazoles, highlighting the utility of bromo precursors in such transformations. nih.gov The presence of the bromine atom at the 7-position of this compound offers a reactive site for such coupling reactions, potentially allowing it to act as a building block in the synthesis of more complex molecules. For instance, a palladium-catalyzed Suzuki-Miyaura reaction has been demonstrated with bromo- and chloro-substituted imidazoles and various arylboronic acids. researchgate.net

Furthermore, the development of a one-pot method for producing 2-arylaminobenzimidazoles using a copper catalyst addresses the low reactivity often seen with bromo precursors. nih.gov This suggests that this compound could be a viable substrate for similar C-N coupling reactions, which are crucial for synthesizing pharmaceuticals and other fine chemicals. nih.gov

Development as Corrosion Inhibitors for Metallic Surfaces

Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in aggressive acidic environments. researchgate.netnih.govproquest.com Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. researchgate.netacs.org This adsorption occurs through the heteroatoms (nitrogen), the π-electrons of the aromatic system, and the planar structure of the benzimidazole ring. nih.govproquest.com

The presence of substituents on the benzimidazole ring can significantly enhance its protective properties. Electron-donating groups, like the methyl group in this compound, can increase the electron density on the molecule, promoting stronger adsorption onto the metal surface. Benzimidazole derivatives often function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govnih.gov

Studies on various substituted benzimidazoles have demonstrated their efficacy. For example, research on 2-(2-Bromophenyl)-1H-benzimidazole (BPBA) and its N-methylated analog (BPMA) showed they are effective corrosion inhibitors for carbon steel in hydrochloric acid. onepetro.org The inhibition efficiency was found to increase with the concentration of the inhibitor. acs.orgonepetro.org The adsorption of these compounds typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netacs.org

| Benzimidazole Derivative | Metal | Corrosive Medium | Inhibition Type | Key Finding |

|---|---|---|---|---|

| 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzimidazole (MSB) | Carbon Steel | 1M HCl | Mixed-type | Achieved 95% inhibition efficiency at 10⁻³ M concentration. researchgate.net |

| 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole (BPMA) | Carbon Steel | 0.5 M HCl | Not specified | Showed improved inhibition efficiency over its non-methylated counterpart. onepetro.org |

| (1H-benzimidazol-2-yl)methanethiol (LF1) | Carbon Steel | 1 M HCl | Mixed-type (predominantly anodic) | Inhibition is due to the formation of a protective film at the metal/solution interface. nih.gov |

| General Benzimidazole Derivatives | Mild Steel | 1M HCl | Mixed-type | Adsorption on the metal surface obeys the Langmuir adsorption isotherm. researchgate.netnih.gov |

Polymer Chemistry and Advanced Functional Materials

Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. mdpi.com These properties make them suitable for demanding applications such as fire-retardant textiles, high-temperature fuel cell membranes, and various aerospace components. mdpi.comnih.gov The synthesis of PBIs typically involves the polycondensation of tetraamines with dicarboxylic acids or their derivatives. nih.govdtic.mil

The incorporation of substituted monomers, such as this compound, into the polymer backbone can be a strategy to tailor the properties of the resulting PBI. The bromine atom, for example, could enhance flame retardancy or serve as a reactive handle for post-polymerization modification. The methyl group can influence the polymer's solubility and processing characteristics. Research has explored the synthesis of PBIs from monomers with flexible linkages to improve processability while maintaining good thermal properties. dtic.mildtic.mil

While direct polymerization of this compound itself is not a standard route to PBI, it can be considered a precursor to monomers used in PBI synthesis. For example, derivatives of this compound could be functionalized to create novel di-acid or di-amine monomers. The use of substituted monomers is a key strategy for developing new PBI-based materials with advanced functionalities. nih.govdtu.dk

Agrochemical Research and Development (Chemical Intermediate Role)

The benzimidazole scaffold is a vital component in a major class of agricultural fungicides. nih.govwikipedia.org These systemic fungicides, including well-known products like benomyl (B1667996) and thiabendazole, are effective against a broad spectrum of fungal diseases in cereals, fruits, and vegetables. nih.govwikipedia.org They act by disrupting cell division (mitosis) through interference with β-tubulin protein assembly. wikipedia.org

In this context, this compound serves as a valuable chemical intermediate. The core structure is already primed for biological activity, and the substituents offer sites for further chemical elaboration to create novel fungicidal candidates. The synthesis of new benzimidazole derivatives often involves reactions at the nitrogen atoms or at substituted positions on the benzene ring. nih.govgoogle.com The bromine atom at the 7-position is a particularly useful functional group, acting as a leaving group in nucleophilic substitution reactions or as a partner in cross-coupling reactions to build more complex molecular architectures.

Compound Names Mentioned

Regioselective Bromination and Methylation Strategies

Achieving the desired substitution pattern on the benzimidazole (B57391) ring often requires precise control over the regioselectivity of halogenation and alkylation reactions.

Direct Bromination Approaches for Methylbenzimidazoles

The direct bromination of methyl-substituted benzimidazoles is a key step in the synthesis of bromo-methyl-benzimidazoles. The position of the methyl group significantly influences the regiochemical outcome of the bromination. For instance, the bromination of 4-substituted 1H-indazoles, a related heterocyclic system, has been shown to be highly regioselective. nih.gov A study demonstrated the direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles using N-bromosuccinimide (NBS). nih.gov This suggests that direct bromination of 4-methyl-1H-benzoimidazole would likely yield 7-bromo-4-methyl-1H-benzoimidazole. The reaction conditions, including the choice of brominating agent and solvent, are critical for achieving high yields and selectivity. Common brominating agents include bromine (Br₂) and N-bromosuccinimide (NBS). semanticscholar.org

A study on the regioselective bromination of 3-phenyl-2H-benzo[b] bohrium.comacs.orgoxazin-2-one highlighted the use of NBS as the brominating agent with a palladium acetate (B1210297) catalyst and p-toluenesulphonic acid as an additive under microwave irradiation to achieve regioselective monobromination. nih.gov While a different heterocyclic system, this illustrates the modern catalytic approaches that can be applied to achieve regioselectivity.

Methylation of Bromo-Substituted Benzimidazole Precursors

An alternative strategy involves the methylation of a bromo-substituted benzimidazole precursor, such as 7-bromo-1H-benzimidazole. sigmaaldrich.com The methylation can occur at one of the nitrogen atoms of the imidazole (B134444) ring. The regioselectivity of N-alkylation is a crucial aspect of this approach. The reaction of 7-bromo-1H-benzimidazole with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base would be a standard method. The choice of base and reaction conditions can influence the ratio of N1 to N3 methylation products.

For example, the synthesis of 1-methyl-1H-benzotriazole, a related N-heterocycle, highlights the methods used for N-methylation. researchgate.net While specific conditions for the methylation of 7-bromo-1H-benzimidazole to yield the 4-methyl derivative are not detailed in the provided results, general N-alkylation procedures for benzimidazoles are well-established. nih.gov

Cyclization Reactions for Benzimidazole Ring Formation

The construction of the benzimidazole ring system through cyclization reactions is a fundamental and widely used approach for synthesizing a vast array of substituted benzimidazoles.

Condensation Reactions Involving o-Phenylenediamine (B120857) Derivatives

The most traditional and common method for benzimidazole synthesis is the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative. rsc.orgslideshare.netslideshare.netresearchgate.net To synthesize this compound, the required precursor would be 3-bromo-6-methylbenzene-1,2-diamine. This diamine would then be condensed with formic acid or a derivative thereof. slideshare.netchemicalforums.com Heating these reactants together, often in the presence of an acid catalyst, leads to cyclization and the formation of the imidazole ring. chemicalforums.com

The general mechanism involves the initial formation of an amide linkage between one of the amino groups of the o-phenylenediamine and the carboxylic acid, followed by an intramolecular cyclization with the elimination of water to form the benzimidazole ring. chemicalforums.com This method is versatile and can accommodate a wide range of substituents on both the diamine and the carboxylic acid.

| Reactants | Reagents/Conditions | Product | Reference |

| o-phenylenediamine | Formic acid, 100°C | Benzimidazole | slideshare.net |

| o-phenylenediamine | Aldehydes, Acetic acid, Microwave irradiation | 2-aryl-1-(arylmethyl)-1H-benzimidazoles | researchgate.net |

| 2-bromoaniline, thiazole-4-carbonitrile | CuI, potassium-2-methylbutan-2-olate, tert-amyl alcohol, 120°C | Thiabendazole | rsc.org |

Alternative Cyclization Pathways and Precursor Derivatization

Modern synthetic chemistry has introduced several alternative pathways for benzimidazole ring formation. One such method involves the cyclization of o-bromoarylamines with nitriles, catalyzed by copper. rsc.orgresearchgate.net This approach offers a different disconnection strategy, starting from a halogenated aniline (B41778) derivative. For the synthesis of this compound, this would conceptually involve the reaction of a suitably protected 2,3-dibromo-6-methylaniline (B12097934) with a source of the C2 carbon of the imidazole ring.

Another innovative one-pot method involves the reductive cyclization of an o-nitroaniline derivative. For instance, the synthesis of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid was achieved through the heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with an aldehyde in the presence of sodium dithionite. medcraveonline.com This demonstrates the feasibility of constructing the benzimidazole ring under reductive conditions from nitro-aromatic precursors.

Catalytic Approaches in Benzimidazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher yields, and improved selectivity. The synthesis of benzimidazoles has significantly benefited from various catalytic systems.

Numerous metal and non-metal catalysts have been employed for the synthesis of substituted benzimidazoles. nih.gov Metal catalysts such as indium(III) triflate, cobalt nanocomposites, and zirconium dioxide-aluminum oxide have been reported to efficiently catalyze the condensation of o-phenylenediamines with aldehydes. nih.govrsc.org Copper catalysts, particularly copper(I) iodide, have proven effective in the cyclization of o-bromoarylamines with nitriles. rsc.orgresearchgate.net

Furthermore, catalyst-free methods have been developed, often utilizing sustainable solvents like ethanol (B145695) or employing microwave irradiation to promote the reaction. bohrium.comresearchgate.net Photocatalytic methods, using catalysts like Rose Bengal, have also emerged as an efficient and environmentally friendly approach for the condensation of o-phenylenediamines with aldehydes. acs.org These catalytic advancements provide a broad toolkit for the synthesis of benzimidazole derivatives with diverse substitution patterns.

| Catalyst | Reaction Type | Reactants | Reference |

| None | Condensation | o-phenylenediamines, Aldehydes | bohrium.com |

| TiO₂ P25 nanoparticles | Condensation | 1,2-phenylenediamines, Aromatic aldehydes | rsc.org |

| ZrO₂–Al₂O₃ | Condensation | o-phenylenediamines, Aldehydes | rsc.org |

| TiCl₃OTf | Condensation | o-phenylenediamine, Aldehydes | rsc.org |

| Indium(III) triflate | Condensation | o-phenylenediamine, Aldehydes | nih.gov |

| Rose Bengal | Photocatalytic Condensation | o-phenylenediamines, Aldehydes | acs.org |

| Layered Zirconium Phosphate (B84403) | Condensation | o-phenylenediamine, Aromatic aldehydes | bioethicsjournal.ru |

| Copper(I) iodide | Cyclization | o-bromoarylamine, Nitriles | rsc.orgresearchgate.net |

Metal-Catalyzed Coupling Reactions in Benzimidazole Ring Construction

Metal-catalyzed reactions have become indispensable in heterocyclic synthesis, offering high efficiency and broad functional group tolerance. Palladium and copper catalysts are particularly prominent in the formation of the benzimidazole nucleus.

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This methodology can be applied in an intramolecular fashion to construct the benzimidazole ring. For instance, an N-(2-haloaryl)amidine can undergo intramolecular cyclization to afford the corresponding benzimidazole. While a specific example for this compound is not detailed in the provided search results, the general applicability of this method to a wide range of substituted benzimidazoles is well-established. Optimization of this reaction often involves screening different palladium precursors, phosphine (B1218219) ligands, bases, and solvents to achieve high yields. For example, improved conditions have been developed that allow for lower catalyst loadings and shorter reaction times, sometimes employing microwave heating to accelerate the process. acs.org

Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type coupling reactions are a classical and still widely used method for C-N bond formation. These reactions can be employed for the intramolecular cyclization of o-haloanilines to form benzimidazoles. A one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide, catalyzed by copper chloride, has been shown to produce a variety of benzimidazoles in good yields. acs.org The reaction conditions are typically optimized by varying the copper source, ligand, solvent, and temperature. For example, a study on the synthesis of benzimidazoles from o-bromoarylamine and nitriles highlighted the efficacy of a ligand-free copper-catalyzed system, offering an environmentally friendly alternative. rsc.org

The following table summarizes representative metal-catalyzed reactions for the synthesis of substituted benzimidazoles, analogous to the target compound.

| Catalyst System | Starting Materials | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / PPh₃ / NaOH | N-(2-bromoaryl)amidine | Substituted Benzimidazole | Excellent | acs.org |

| CuCl / TMEDA | 2-Iodoaniline, Benzaldehyde, NaN₃ | 2-Phenylbenzimidazole | 90 | acs.org |

| Copper Catalyst (ligand-free) | o-Bromoarylamine, Nitrile | Substituted Benzimidazole | Up to 98 | rsc.org |

| Pd/C | o-Phenylenediamine, Trialkylamine | 2-Alkylbenzimidazole | 57-72 | koreascience.kr |

Photocatalytic Methods for Substituted Benzimidazole Synthesis

Photocatalytic reactions have emerged as a green and sustainable alternative for organic synthesis, often proceeding under mild conditions with high efficiency. Visible-light photocatalysis has been successfully applied to the synthesis of benzimidazoles.

One notable example is the photocatalytic synthesis of 5-bromo-2-methyl-1H-benzimidazole from 4-bromo-2-nitroaniline (B116644) and ethanol. cnr.it In this process, a titanium dioxide-based photocatalyst loaded with a platinum co-catalyst is irradiated, leading to the reduction of the nitro group and the dehydrogenation of ethanol to acetaldehyde, which then participates in the cyclization. This method highlights the potential of photocatalysis for the synthesis of halogenated and alkylated benzimidazoles. The choice of the metal co-catalyst was found to significantly influence the selectivity of the reaction. cnr.it

The table below presents an example of a photocatalytic synthesis of a substituted benzimidazole.

| Photocatalyst System | Starting Materials | Product | Selectivity (%) | Reference |

|---|---|---|---|---|

| Pt/TiO₂-B,N | 4-Bromo-2-nitroaniline, Ethanol | 5-Bromo-2-methyl-1H-benzimidazole | 93.5 | cnr.it |

Optimization of Reaction Conditions and Yield in Synthetic Protocols

The efficiency of any synthetic protocol is highly dependent on the reaction conditions. For the synthesis of this compound and its analogues, careful optimization of parameters such as catalyst, ligand, base, solvent, temperature, and reaction time is crucial to maximize the yield and purity of the product.

In metal-catalyzed reactions , the choice of ligand can dramatically affect the outcome. For palladium-catalyzed reactions, sterically hindered biaryl phosphine ligands have shown great success in improving reaction rates and yields. The selection of the base is also critical; common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate. Solvents such as toluene, dioxane, and DMF are frequently employed. For instance, in a palladium-catalyzed synthesis of benzimidazoles, a thorough optimization of the solvent system, catalytic loading, and palladium source led to significantly improved yields and shorter reaction times. acs.org

For copper-catalyzed reactions , the addition of a ligand like N,N'-dimethylethylenediamine (DMEDA) can enhance the catalytic activity. However, recent studies have also demonstrated the effectiveness of ligand-free systems, which simplifies the reaction setup and purification. rsc.orgcapes.gov.br The choice of solvent can also be pivotal, with polar aprotic solvents like DMSO and DMF often being preferred. acs.org

In photocatalytic synthesis , the nature of the photocatalyst and any co-catalyst is of paramount importance. The efficiency of the reaction can also be influenced by the light source, solvent, and the presence of sacrificial electron donors or acceptors. The synthesis of 5-bromo-2-methyl-1H-benzimidazole demonstrated that different metal co-catalysts on the TiO₂ support led to varying product selectivities. cnr.it

The following table provides a summary of key parameters that are often optimized in the synthesis of substituted benzimidazoles.

| Reaction Type | Key Parameters for Optimization | Common Variations |

|---|---|---|

| Metal-Catalyzed Coupling | Catalyst | Pd(OAc)₂, Pd₂(dba)₃, CuI, CuCl, Cu₂O |

| Ligand | PPh₃, BINAP, XPhos, TMEDA, DMEDA, Ligand-free | |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, NaOH | |

| Solvent | Toluene, Dioxane, DMF, DMSO, Water | |

| Photocatalytic Synthesis | Photocatalyst | TiO₂, Organic dyes (e.g., Eosin Y) |

| Co-catalyst | Pt, Pd | |

| Solvent | Ethanol, Acetonitrile (B52724) |

Future Research Directions and Perspectives

Emerging Synthetic Strategies for Complex Benzimidazole (B57391) Architectures

The synthesis of benzimidazoles is a well-established field, yet the quest for more efficient, sustainable, and diverse synthetic methodologies remains a vibrant area of research. Future efforts are increasingly directed towards the development of protocols that offer improved yields, greater functional group tolerance, and environmentally benign reaction conditions. researchgate.netresearchgate.netresearchgate.net Green chemistry approaches, such as the use of water as a solvent, solvent-free reactions, and the employment of reusable catalysts, are gaining prominence. researchgate.netresearchgate.net

Advanced Spectroscopic Techniques for In-Situ Mechanistic Studies

A deeper understanding of reaction mechanisms is paramount for optimizing synthetic protocols and controlling product outcomes. The application of advanced spectroscopic techniques for in-situ monitoring of benzimidazole synthesis is a rapidly growing field. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy (ReactIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. youtube.comresearchgate.netmdpi.com

In-situ FTIR, for example, can provide valuable kinetic and mechanistic information by monitoring the characteristic vibrational frequencies of functional groups as the reaction progresses. mdpi.comresearchgate.net This has been successfully applied to study the formation of arene diazonium salts, which are intermediates in some benzimidazole syntheses. mdpi.com Similarly, in operando flow NMR and FTIR spectroscopy can offer a comprehensive understanding of the reaction mechanism, as demonstrated in the synthesis of related benzoxazoles. researchgate.net The integration of these powerful analytical tools will enable chemists to gain unprecedented insights into the intricate pathways of benzimidazole formation, leading to more rational and efficient synthetic designs.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The synergy between computational science and chemistry is set to revolutionize the discovery and development of new benzimidazole-based compounds. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for accelerating the design-synthesis-testing cycle. nih.govbpasjournals.com These computational approaches can be trained on vast datasets of known benzimidazole derivatives and their biological activities to predict the properties of novel, yet-to-be-synthesized compounds. nih.govnih.govyoutube.complos.org

AI and ML models can be employed for a variety of tasks, including:

Predicting Biological Activity: Identifying promising drug candidates by predicting their efficacy against specific biological targets. nih.govplos.orgnih.gov